1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea -

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Catalog Number: EVT-283444
CAS Number:
Molecular Formula: C25H27N7O3S2
Molecular Weight: 537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a novel, potent, and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). [] This compound has been investigated primarily for its potential in inhibiting the growth and proliferation of acute myeloid leukemia (AML) cells in vitro and in vivo. []

Synthesis Analysis

The synthesis of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is described in detail in the study by Wang et al. [] The process involves a multi-step approach starting with commercially available materials and utilizing various chemical reactions such as nucleophilic substitution and cyclization reactions. The exact details of the synthesis, including the specific reagents, solvents, reaction conditions, and purification techniques are not explicitly provided in the abstract provided for analysis.

Molecular Structure Analysis

The molecular structure of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [] The structure comprises a quinazoline core, a thiadiazole ring, a morpholine moiety, and a p-tolylurea group. [] The specific structural features, bond lengths, bond angles, and spatial arrangements of atoms are not described in detail within the provided abstract.

Chemical Reactions Analysis

The abstract does not provide details on specific chemical reactions beyond mentioning that structure-activity relationship (SAR) studies were conducted by modifying the thiazole and quinazoline portions of the molecule. []

Applications

The primary application of 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, based on available research, is as a potential therapeutic agent for AML. [] It has demonstrated potent anti-AML activity in preclinical studies, inhibiting the growth of FLT3-driven AML cells in vitro and in vivo. [] In a mouse xenograft model of AML, the compound exhibited significant tumor growth inhibition and even complete tumor regression at a specific dose and schedule, without noticeable toxicity. [] These findings highlight its potential as a promising lead compound for further development as an AML treatment.

2-(6,7-Dimethoxyquinazolin-4-ylthio)thiazole (Compound 1)

  • Compound Description: This compound served as the initial lead compound in the study that led to the discovery of 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea. It exhibited moderate inhibitory activity against FLT3. []
  • Relevance: 2-(6,7-Dimethoxyquinazolin-4-ylthio)thiazole shares the core quinazolin-4-ylthio)thiazole structure with the target compound. Structure-activity relationship studies were initiated based on this lead, focusing on optimizing the head (thiazole) and tail (6- and 7-positions) regions of the quinazoline moiety. These modifications ultimately led to the discovery of the more potent target compound, 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea. []

Sorafenib

  • Compound Description: Sorafenib is a first-generation FLT3 inhibitor used in treating AML. It inhibits multiple tyrosine kinases, including VEGF receptors, PDGF receptors, c-Kit, and RAF-1. [, , ]

AC220 (Quizartinib)

  • Compound Description: AC220 is a potent second-generation FLT3 inhibitor that exhibits greater in vitro potency and bioavailability compared to first-generation inhibitors like sorafenib. It is particularly effective in patients with FLT3-ITD mutations. [, , ]
  • Relevance: Both AC220 and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea belong to a newer generation of FLT3 inhibitors designed to overcome limitations of earlier agents. [, ] Research on AC220 has highlighted the importance of monitoring in vivo FLT3 inhibition, contributing to the development of methodologies now used to characterize newer FLT3 inhibitors like the target compound. [, ]

KW-2449

  • Compound Description: KW-2449 is another second-generation FLT3 inhibitor with improved potency and bioavailability. It has a relatively short half-life, requiring frequent dosing. []
  • Relevance: KW-2449, similar to 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, represents the evolution of FLT3 inhibitors toward enhanced potency and selectivity. The research on KW-2449 further emphasized the need for real-time monitoring of FLT3 inhibition in vivo, contributing to developing methodologies to characterize the target compound. []

Lestaurtinib

  • Relevance: While both lestaurtinib and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea target FLT3, the clinical challenges faced by lestaurtinib highlight the importance of developing more potent and selective FLT3 inhibitors. [] The research on the target compound focuses on achieving these goals and demonstrating its efficacy in preclinical models.

Crenolanib

  • Compound Description: Crenolanib is a type I pan-FLT3 inhibitor with activity against both wild-type and mutant forms of FLT3. It has shown promising activity in preclinical and clinical studies against AML, particularly in patients with relapsed or refractory disease after failing prior FLT3 inhibitors like gilteritinib. [, ]
  • Relevance: Crenolanib and 1-(5-((7-(3-morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea are both potent FLT3 inhibitors. The clinical success of crenolanib, particularly in patients with relapsed or refractory AML who failed other FLT3 inhibitors, emphasizes the continued need for novel and effective FLT3-targeting therapies. [, ]

Properties

Product Name

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

IUPAC Name

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C25H27N7O3S2

Molecular Weight

537.7 g/mol

InChI

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33)

InChI Key

LKXFSTAQMOENSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

SKLB4771; SKLB-4771; SKLB 4771. FLT3-IN-1; FLT3-IN1; FLT3-IN 1.

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.